Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate
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Overview
Description
Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with fluorine atoms and an amino group, which is further connected to a benzoate ester. The molecular formula of this compound is C17H12F2N2O2, and it has a molecular weight of 314.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Amino or thiol-substituted quinoline derivatives
Scientific Research Applications
Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share a similar quinoline ring system with fluorine substitutions and are known for their antibacterial activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and an amino group enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H12F2N2O2 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
methyl 4-[(5,8-difluoroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C17H12F2N2O2/c1-23-17(22)10-2-4-11(5-3-10)21-14-8-9-20-16-13(19)7-6-12(18)15(14)16/h2-9H,1H3,(H,20,21) |
InChI Key |
BVYVRAKICWOHJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)F)F |
Origin of Product |
United States |
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